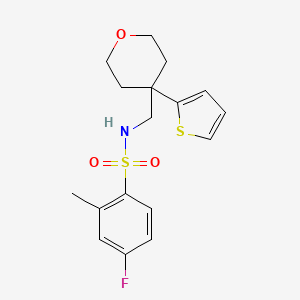

4-fluoro-2-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

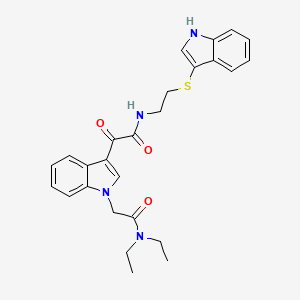

The synthesis of this compound might involve several steps, including the formation of thiophene derivatives and tetrahydro-2H-pyran-4-yl groups . Thiophene derivatives can be synthesized by heterocyclization of various substrates . Tetrahydro-2H-pyran-4-yl groups can be formed using methods such as the protodeboronation of pinacol boronic esters .Molecular Structure Analysis

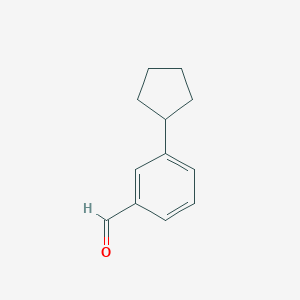

The molecular structure of this compound includes a thiophene ring, a tetrahydro-2H-pyran ring, and a benzenesulfonamide group. The thiophene ring is a five-membered ring with one sulfur atom . The tetrahydro-2H-pyran ring is a six-membered ring with one oxygen atom .Chemical Reactions Analysis

The chemical reactions involving this compound could include the protodeboronation of pinacol boronic esters . This reaction is a valuable transformation in organic synthesis .Scientific Research Applications

Synthesis and Biological Activities

Antidiabetic Agents : Research involving the synthesis of fluorinated pyrazoles and benzenesulfonylurea derivatives, including cyclic sulfonylthiourea derivatives, has indicated significant antidiabetic activity. These compounds were prepared through various chemical reactions, with preliminary screenings showing their hypoglycemic potential. Molecular and biological properties calculations revealed favorable drug-like profiles for some of these compounds, suggesting their potential as leads in future drug discovery studies (Faidallah et al., 2016).

Cytotoxic and Antitumor Activities : Another study synthesized a series of benzenesulfonamides with the aim to explore their cytotoxicity and potential as carbonic anhydrase inhibitors. Some derivatives showed interesting cytotoxic activities, crucial for further anti-tumor activity studies. Notably, certain sulfonamides strongly inhibited human cytosolic isoforms hCA I and II, underscoring their potential in cancer therapy applications (Gul et al., 2016).

Anticancer Drug Candidates : Further research identified sulfonamide derivatives as selective inhibitors of carbonic anhydrase IX or XII, with specific compounds showing high potency and selectivity. These findings suggest the compounds' utility as leader anticancer drug candidates, highlighting their relevance in developing new therapeutic options (Gul et al., 2018).

Chemical Sensing and Environmental Applications

- Metal Ion Detection : A novel application was found in the use of a pyrazoline derivative for metal ion selectivity based on fluorometric detection. This study indicated the compound's potential as a selective fluorometric "turn-off" sensor for detecting Hg2+ ions, showcasing an innovative approach to environmental monitoring and safety (Bozkurt & Gul, 2018).

properties

IUPAC Name |

4-fluoro-2-methyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO3S2/c1-13-11-14(18)4-5-15(13)24(20,21)19-12-17(6-8-22-9-7-17)16-3-2-10-23-16/h2-5,10-11,19H,6-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEWJHCSKFLXSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-2-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2604349.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2604352.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2604357.png)

![4-(4-Fluoroanilino)-2-[2-(3-methylanilino)ethylamino]-4-oxobutanoic acid](/img/structure/B2604362.png)

![Ethyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2604364.png)

![N-cyclohexyl-2-[8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2604366.png)

![N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/no-structure.png)

![1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2604368.png)